4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene
CAS No.:
Cat. No.: VC18585780
Molecular Formula: C11H13ClO
Molecular Weight: 196.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13ClO |
|---|---|
| Molecular Weight | 196.67 g/mol |
| IUPAC Name | 4-chloro-1-(cyclopropylmethoxy)-2-methylbenzene |
| Standard InChI | InChI=1S/C11H13ClO/c1-8-6-10(12)4-5-11(8)13-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 |
| Standard InChI Key | MROIWISNYSZZLV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OCC2CC2 |
Introduction
4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene is a complex organic compound classified as a substituted aromatic hydrocarbon. It features a benzene ring with a chlorine atom, a cyclopropylmethoxy group, and a methyl group attached to it. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and potential applications.
Synthesis Methods
The synthesis of 4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene typically involves nucleophilic substitution reactions. A common approach starts with a phenol derivative, where the cyclopropylmethyl group replaces a hydroxyl group. This method allows for high yields under controlled conditions.
Potential Applications
This compound has potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure suggests it could modulate biochemical pathways, indicating possible pharmacological activity.
Spectroscopic Analysis
Spectroscopic analyses such as NMR and IR are crucial for understanding the structural characteristics of 4-Chloro-1-(cyclopropylmethoxy)-2-methylbenzene. These methods provide detailed information about the molecular structure and can confirm the presence of specific functional groups.
Chemical and Physical Data
| Property | Description |
|---|---|
| CAS Number | 656830-26-1 |
| Molecular Weight | Approximately 188.65 g/mol |
| Physical State | Colorless liquid or solid at room temperature |
| Reactivity | Influenced by chlorine and methoxy groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume